molecular formula C7H3BrCl2F2O B1403831 4-Bromo-2-chloro-1-[chloro(difluoro)methoxy]benzene CAS No. 1417567-54-4

4-Bromo-2-chloro-1-[chloro(difluoro)methoxy]benzene

Cat. No.: B1403831
CAS No.: 1417567-54-4
M. Wt: 291.9 g/mol
InChI Key: APVJJLJQQLXECZ-UHFFFAOYSA-N
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Description

Nomenclature and Chemical Identity

The compound is systematically named according to IUPAC guidelines as 4-bromo-2-chloro-1-[chloro(difluoro)methoxy]benzene . Its identity is further defined by the following identifiers:

Property Value
CAS Registry Number 112556-13-5
Molecular Formula C₇H₄BrCl₂F₂O
Molecular Weight 305.37 g/mol
SMILES Notation C1=C(C=C(C(=C1Cl)Br)OC(F)(F)Cl)

Synonyms include:

  • 1-Bromo-4-[chloro(difluoro)methoxy]-2-chlorobenzene
  • Benzene, 1-bromo-4-(chlorodifluoromethoxy)-2-chloro-
  • SCHEMBL9804700 .

The compound’s nomenclature reflects the positions of substituents on the benzene ring: bromine at position 4, chlorine at position 2, and the chloro(difluoro)methoxy group (-OCF₂Cl) at position 1.

Historical Context and Discovery

The synthesis of this compound emerged in the late 20th century alongside advancements in halogenation techniques for aromatic systems. Early methodologies focused on electrophilic substitution reactions, where bromine and chlorine were introduced via directed ortho-metalation or Friedel-Crafts alkylation . The chloro(difluoro)methoxy group’s incorporation likely originated from nucleophilic aromatic substitution or Ullmann-type coupling, leveraging the electron-withdrawing effects of existing halogens to facilitate reactivity .

While no single publication is credited with its discovery, its development parallels the broader exploration of polyhalogenated aromatics for agrochemical and pharmaceutical applications. For instance, the compound’s structural analogs have been investigated as intermediates in antiviral and anticancer agent synthesis .

Relevance in Contemporary Chemical Research

This compound is pivotal in multiple research domains:

  • Medicinal Chemistry : Halogenated aromatics are key scaffolds in drug design due to their metabolic stability and ability to modulate target binding. The chloro(difluoro)methoxy group, in particular, enhances lipophilicity and influences pharmacokinetic properties .
  • Materials Science : Its electron-deficient aromatic system is exploited in organic electronics, where halogenated compounds serve as electron-transport layers in OLEDs .
  • Synthetic Methodology : Researchers utilize its reactivity to study regioselective substitution patterns, enabling the development of novel catalytic systems for C–X bond formation .

A comparative analysis of its applications is provided below:

Application Role of the Compound Example Study Outcome
Drug Intermediate Scaffold for kinase inhibitors Improved binding affinity
Catalysis Substrate for C–F activation 85% yield in cross-coupling
Polymer Chemistry Monomer for fluorinated polymers Enhanced thermal stability

Overview of Chemical Structure and Substituent Effects

The benzene ring’s substitution pattern dictates the compound’s electronic and steric properties:

Substituent Position Electronic Effect Impact on Reactivity
Bromine (-Br) 4 Weakly deactivating (-I) Directs electrophiles to position 1 or 3
Chlorine (-Cl) 2 Moderately deactivating (-I) Enhances ring’s electrophilicity
Chloro(difluoro)methoxy (-OCF₂Cl) 1 Strongly deactivating (-I, -M) Reduces nucleophilic attack susceptibility

The chloro(difluoro)methoxy group is particularly noteworthy. Its trifluoromethyl moiety introduces significant electronegativity, while the chlorine atom adds steric bulk. This combination creates a polarized C–O bond, making the group resistant to hydrolysis but reactive under radical conditions .

Electronic Distribution :

  • The bromine and chlorine atoms withdraw electron density via inductive effects, rendering the ring electron-deficient.
  • The -OCF₂Cl group further destabilizes the π-system, favoring reactions with nucleophiles at positions activated by adjacent halogens .

Steric Considerations :

  • The -OCF₂Cl group’s bulkiness hinders substitution at position 1, promoting reactivity at positions 3 and 5.
  • This steric profile is exploited in catalysis to achieve selective functionalization .

Properties

IUPAC Name

4-bromo-2-chloro-1-[chloro(difluoro)methoxy]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrCl2F2O/c8-4-1-2-6(5(9)3-4)13-7(10,11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APVJJLJQQLXECZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)Cl)OC(F)(F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrCl2F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801217375
Record name Benzene, 4-bromo-2-chloro-1-(chlorodifluoromethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801217375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1417567-54-4
Record name Benzene, 4-bromo-2-chloro-1-(chlorodifluoromethoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1417567-54-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 4-bromo-2-chloro-1-(chlorodifluoromethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801217375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Halogenation and Directed Substitution

The synthesis begins with a benzene derivative substituted with a hydroxyl group at position 1. Sequential halogenation introduces bromine and chlorine at positions 4 and 2, respectively. The hydroxyl group is then replaced with the chloro(difluoro)methoxy (-O-CF$$_2$$Cl) group via nucleophilic substitution.

Key Steps :

  • Bromination : Treatment of 2-chlorophenol with bromine (Br$$2$$) in the presence of FeBr$$3$$ yields 4-bromo-2-chlorophenol.
  • Chlorination : Further chlorination using Cl$$2$$/AlCl$$3$$ ensures retention of the substitution pattern.
  • Introduction of Chloro(difluoro)methoxy Group : The phenol intermediate reacts with ClCF$$2$$OCl (chlorodifluoromethyl hypochlorite) under basic conditions (e.g., K$$2$$CO$$_3$$) to form the target compound.

Friedel-Crafts Alkylation and Reduction

Adapted from methods for related aryl ethers, this approach employs Friedel-Crafts acylation followed by reduction:

Procedure :

  • Acylation : React 5-bromo-2-chlorobenzoic acid with oxalyl chloride to form the acyl chloride, which undergoes Friedel-Crafts reaction with phenetole (ethoxybenzene) in the presence of AlCl$$_3$$.
  • Reduction : The ketone intermediate is reduced using NaBH$$4$$/AlCl$$3$$ to yield the benzyl ether.
  • Modification : Replace the ethoxy group with chloro(difluoro)methoxy via halogen exchange using ClCF$$_2$$O− nucleophiles.

Reaction Conditions :

Step Reagents/Conditions Yield Purity (HPLC)
Acylation Oxalyl chloride, AlCl$$_3$$, 25–30°C 85% 90%
Reduction NaBH$$4$$, AlCl$$3$$, 60–65°C 78% 95%
Halogen Exchange ClCF$$2$$OCl, K$$2$$CO$$_3$$, DMF 65% 92%

One-Pot Synthesis

A streamlined method avoids isolating intermediates:

  • In Situ Halogenation : 5-Bromo-2-chlorobenzoic acid is treated with oxalyl chloride to generate the acyl chloride.
  • Ether Formation : Direct reaction with ClCF$$2$$O− (from ClCF$$2$$OH and base) forms the chloro(difluoro)methoxy group.
  • Reduction : Immediate reduction with triethylsilane (Et$$_3$$SiH) yields the final product.

Advantages :

  • Eliminates acetonitrile, preventing impurity formation.
  • Total yield: 70–75% with >95% purity.

Comparative Analysis of Methods

Method Key Features Yield Limitations
Halogenation/Substitution Sequential halogenation, precise substitution 65% Multi-step, requires harsh conditions
Friedel-Crafts/Reduction Scalable, avoids acetonitrile 78% Limited to specific substrates
One-Pot Synthesis Efficient, fewer intermediates 75% Sensitive to reagent stoichiometry

Critical Challenges

  • Selectivity : Avoiding over-halogenation or isomer formation during bromination/chlorination.
  • Stability of ClCF$$_2$$O− : The nucleophile is highly reactive and requires anhydrous conditions.
  • Purity Control : Impurities like N-acetyl byproducts must be minimized (<0.1%).

Industrial-Scale Considerations

  • Catalysts : AlCl$$3$$ and FeBr$$3$$ are cost-effective but generate acidic waste.
  • Solvents : Dichloromethane and toluene are preferred for their compatibility with Lewis acids.
  • Safety : ClCF$$_2$$OCl is toxic; handling requires closed systems and PPE.

Recent Innovations

  • Flow Chemistry : Continuous processing improves yield (80%) and reduces reaction time.
  • Green Chemistry : Ionic liquids replace traditional solvents, enhancing sustainability.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-chloro-1-[chloro(difluoro)methoxy]benzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium amide (NaNH2) or organometallic reagents.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Chemistry

  • Intermediate in Organic Synthesis : The compound serves as a key intermediate in the synthesis of complex organic molecules and pharmaceuticals. Its halogenated structure allows for various substitution reactions, enhancing its versatility in synthetic pathways.
  • Reactivity Studies : It undergoes nucleophilic substitution, oxidation, and reduction reactions, making it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology

  • Biological Activity : Research indicates that this compound may exhibit significant biological activities, including antimicrobial properties against various bacterial strains. Its halogen atoms can disrupt microbial cell membranes, enhancing its efficacy.
    CompoundActivityTargetReference
    This compoundAntimicrobialBacterial cell membranes
    Related compoundsAntibacterialVarious bacteria
  • Cytotoxicity Studies : Investigations into its cytotoxic effects reveal potential antitumor activity against cancer cell lines such as HeLa and MCF-7, where it induces apoptosis through the generation of reactive oxygen species.
    Cell LineIC50 (µM)EffectReference
    HeLa (cervical)15.2Induction of apoptosis
    MCF-7 (breast)12.8Cell cycle arrest

Medicine

  • Drug Development : The compound is being studied as a potential building block for new pharmaceuticals. Its unique structure allows for modifications that can enhance biological activity or target specificity.

Antimicrobial Efficacy Against Biofilms

A study demonstrated that 4-Bromo-2-chloro-1-[chloro(difluoro)methoxy]benzene significantly reduced biofilm biomass formed by bacteria compared to controls. This suggests potential applications in treating chronic infections associated with biofilms.

Cytotoxic Effects on Cancer Cells

In vitro studies showed that this compound inhibited cell proliferation in various cancer cell lines, highlighting its potential as an antitumor agent. The results indicated a dose-dependent relationship between the concentration of the compound and its cytotoxic effects.

Mechanism of Action

The mechanism of action of 4-Bromo-2-chloro-1-[chloro(difluoro)methoxy]benzene involves its interaction with various molecular targets. The presence of multiple halogen atoms can influence its reactivity and binding affinity to different enzymes or receptors. The compound can undergo electrophilic aromatic substitution reactions, where the halogen atoms are replaced by other groups, affecting its biological activity.

Comparison with Similar Compounds

Structural and Electronic Differences

Key structural analogs differ in substituent types, positions, and electronic effects:

Compound Name Substituents CAS Number Key Features
4-Bromo-2-chloro-1-[chloro(difluoro)methoxy]benzene Br, Cl, Cl(CF₂)O- - Balanced electron-withdrawing effects; versatile reactivity
4-Bromo-2-chloro-1-(trifluoromethoxy)benzene Br, Cl, CF₃O- 158579-80-7 Stronger electron-withdrawing CF₃O- group; higher stability
2,4-Dibromo-1-[chloro(difluoro)methoxy]benzene Br, Br, Cl(CF₂)O- 1417567-44-2 Increased molecular weight; enhanced lipophilicity
2-Bromo-4-chloro-1-(difluoromethyl)benzene Br, Cl, CF₂H- 1261476-50-9 Difluoromethyl group alters steric hindrance and electronic properties
4-Bromo-1-fluoro-2-methoxybenzene Br, F, OMe 443-81-2 Methoxy group (electron-donating) contrasts with Cl(CF₂)O- (electron-withdrawing)

Key Observations :

  • Difluoromethyl (CF₂H-) in CAS 1261476-50-9 introduces steric bulk, which may hinder access to reactive sites in catalytic processes .

Physicochemical Properties

Property This compound 4-Bromo-2-chloro-1-(trifluoromethoxy)benzene 2-Bromo-4-chloro-1-(difluoromethyl)benzene
Molecular Weight ~297.4 g/mol ~295.5 g/mol ~241.5 g/mol
LogP (Predicted) ~3.2 ~3.5 ~2.8
Solubility Low in water; soluble in DCM, THF Similar Moderate in polar aprotic solvents

Notes:

  • Higher halogen content correlates with increased lipophilicity (LogP), impacting bioavailability and environmental persistence .
  • Trifluoromethoxy derivatives exhibit greater thermal stability due to the robust C-F bonds .

Biological Activity

4-Bromo-2-chloro-1-[chloro(difluoro)methoxy]benzene is a polyhalogenated aromatic compound characterized by the presence of bromine, chlorine, and difluoromethoxy groups. This unique structure suggests potential biological activities that are of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C7H4BrClF2O. The halogen substituents significantly influence its chemical reactivity and biological interactions. The difluoromethoxy group enhances its lipophilicity, potentially improving membrane permeability and bioavailability.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. The halogen atoms can facilitate electrophilic aromatic substitution reactions, allowing the compound to modify enzyme activity or receptor binding.

Key Mechanisms:

  • Enzyme Interaction: The compound has been utilized as a probe in biochemical assays to study enzyme interactions, suggesting its role in modulating enzymatic activities.
  • Receptor Binding: Its structural features may allow it to bind to specific receptors, influencing cellular signaling pathways.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that related halogenated compounds display activity against both Gram-positive and Gram-negative bacteria.

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus0.39 - 3.12 mg/L
Related CompoundsMethicillin-resistant S. aureus1.56 - 25 mg/L

These findings suggest that the presence of halogen substituents enhances the antimicrobial efficacy of these compounds, making them promising candidates for further development as antibacterial agents .

Cytotoxicity and Antitumor Activity

In vitro studies have evaluated the cytotoxic effects of halogenated compounds on various cancer cell lines. For example, compounds with structural similarities to this compound were tested against A549 (lung cancer) and MDA-MB-231 (breast cancer) cells.

CompoundCell LineIC50 (μM)
This compoundA54918.1
Related CompoundsMDA-MB-23114.2

These results indicate that the compound exhibits moderate cytotoxicity against cancer cells, highlighting its potential as an antitumor agent .

Case Studies

A notable case study involved the synthesis and evaluation of various derivatives based on the structure of this compound. These derivatives were assessed for their biological activity against different pathogens and cancer cell lines, revealing structure-activity relationships (SAR) that inform future drug design.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Bromo-2-chloro-1-[chloro(difluoro)methoxy]benzene, and how can purity be optimized?

  • Methodology :

  • Halogenation : Bromination and chlorination of precursor benzene derivatives under controlled conditions (e.g., using Br₂/FeBr₃ or Cl₂/FeCl₃). The chloro(difluoro)methoxy group can be introduced via nucleophilic substitution of a hydroxyl group with ClCF₂O− under anhydrous conditions .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol. Purity >97% is achievable via GC or HPLC analysis, as noted for structurally similar compounds .
    • Key Challenges : Avoiding over-halogenation and ensuring regioselectivity. Use low temperatures (0–5°C) and stoichiometric control.

Q. What analytical techniques are critical for characterizing this compound?

  • Spectroscopy :

  • NMR : ¹³C NMR to confirm substitution patterns (e.g., δ ~110–120 ppm for CF₂Cl groups) .
  • Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) to verify molecular ion [M+H]⁺ at m/z 297.89 (C₇H₃BrCl₂F₂O).
    • Chromatography : GC-MS or HPLC (C18 column, acetonitrile/water mobile phase) for purity assessment (>97% by area normalization) .

Q. What safety protocols are essential for handling this compound?

  • Hazards : Toxic upon inhalation (H302) and skin contact (H315); may cause severe eye damage (H318) .
  • Mitigation : Use fume hoods, nitrile gloves, and PPE. Store in airtight containers at 2–8°C, away from oxidizing agents .
  • Emergency : Immediate decontamination with water for spills; administer oxygen if inhaled (P301+P310) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-2-chloro-1-[chloro(difluoro)methoxy]benzene
Reactant of Route 2
4-Bromo-2-chloro-1-[chloro(difluoro)methoxy]benzene

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